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molecular formula C17H12FNO4 B8386573 3-[4-(3-Fluoro-benzyloxy)-phenyl]-isoxazole-5-carboxylic acid

3-[4-(3-Fluoro-benzyloxy)-phenyl]-isoxazole-5-carboxylic acid

Cat. No. B8386573
M. Wt: 313.28 g/mol
InChI Key: VFNGRVLSBKYZOD-UHFFFAOYSA-N
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Patent
US09296711B2

Procedure details

3-[4-(3-Fluoro-benzyloxy)-phenyl]-isoxazole-5-carboxylic acid ethyl ester (which may be prepared as described in Preparation of Intermediate 4; 500 mg, 1.47 mmol) was dissolved in THF (5 mL), and 0.5 M aqueous KOH (12 mL, 1 mmol) was added. The reaction mixture was heated at reflux, cooled to room temperature, and then to 0° C. The mixture was acidified by the addition of 4 M aqueous HCl (10 mL). The resulting solid was filtered off and washed with cold H2O to give 3-[4-(3-fluoro-benzyloxy)-phenyl]-isoxazole-5-carboxylic acid (431 mg, 94%). HRMS Calcd. for C17H13FNO4 (M+H)+, 314.0823. Found: 314.0823.
Name
3-[4-(3-Fluoro-benzyloxy)-phenyl]-isoxazole-5-carboxylic acid ethyl ester
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[O:10][N:9]=[C:8]([C:11]2[CH:16]=[CH:15][C:14]([O:17][CH2:18][C:19]3[CH:24]=[CH:23][CH:22]=[C:21]([F:25])[CH:20]=3)=[CH:13][CH:12]=2)[CH:7]=1)=[O:5])C.[OH-].[K+].Cl>C1COCC1>[F:25][C:21]1[CH:20]=[C:19]([CH:24]=[CH:23][CH:22]=1)[CH2:18][O:17][C:14]1[CH:15]=[CH:16][C:11]([C:8]2[CH:7]=[C:6]([C:4]([OH:5])=[O:3])[O:10][N:9]=2)=[CH:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
3-[4-(3-Fluoro-benzyloxy)-phenyl]-isoxazole-5-carboxylic acid ethyl ester
Quantity
500 mg
Type
reactant
Smiles
C(C)OC(=O)C1=CC(=NO1)C1=CC=C(C=C1)OCC1=CC(=CC=C1)F
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=CC(=NO1)C1=CC=C(C=C1)OCC1=CC(=CC=C1)F
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
to 0° C
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off
WASH
Type
WASH
Details
washed with cold H2O

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(COC2=CC=C(C=C2)C2=NOC(=C2)C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 431 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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